Product packaging for Chlorprothixene sulfoxide(Cat. No.:CAS No. 10120-63-5)

Chlorprothixene sulfoxide

Cat. No.: B155534
CAS No.: 10120-63-5
M. Wt: 331.9 g/mol
InChI Key: FIRHWYHHSBEFJB-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorprothixene sulfoxide is the primary metabolite of the typical antipsychotic drug Chlorprothixene, formed in the body after administration of the parent compound . This metabolite is reported to have no neuroleptic action but may possess anticholinergic properties, making it a compound of significant interest in neuropharmacology and toxicology research . Studies on lactating mothers undergoing treatment with Chlorprothixene have quantified the levels of both the parent drug and its sulfoxide metabolite, providing valuable data for research on drug metabolism and transfer . As a key metabolite, this compound is an essential reference standard and investigative tool for researchers studying the pharmacokinetics, metabolic pathways, and biological fate of thioxanthene-derived antipsychotics. It is particularly useful for in vitro assays and analytical methods development. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18ClNOS B155534 Chlorprothixene sulfoxide CAS No. 10120-63-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10120-63-5

Molecular Formula

C18H18ClNOS

Molecular Weight

331.9 g/mol

IUPAC Name

(3E)-3-(2-chloro-10-oxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C18H18ClNOS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7+

InChI Key

FIRHWYHHSBEFJB-VGOFMYFVSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

Synonyms

chlorprothixene S-oxide
chlorprothixene sulfoxide
chlorprothixene sulfoxide hydrochloride
chlorprothixene sulfoxide, (Z)-isome

Origin of Product

United States

Metabolism and Biotransformation Pathways of Chlorprothixene Sulfoxide

Enzymatic Formation of Chlorprothixene (B1288) Sulfoxide (B87167)

The conversion of chlorprothixene to its sulfoxide derivative is a key step in its metabolism. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases.

Role of Cytochrome P450 Isoforms in Sulfoxidation

The hepatic metabolism of chlorprothixene is extensive, with oxidation being a primary pathway. medtigo.com The sulfoxidation of the thioxanthene (B1196266) ring system is a critical reaction in this process.

Chlorprothixene is identified as a substrate for the CYP2D6 isoform. drugsporphyria.net While direct quantitative contributions of all CYP isoforms to chlorprothixene sulfoxidation are not extensively detailed in the provided literature, parallels can be drawn from the metabolism of structurally similar phenothiazine (B1677639) neuroleptics like chlorpromazine (B137089). For chlorpromazine, CYP1A2 is the main isoform responsible for 5-sulfoxidation (64%), with a lesser contribution from CYP3A4 (34%). nih.gov The role of other isoforms like CYP2B6, CYP2C19, and CYP2D6 in chlorpromazine sulfoxidation is considered negligible. nih.gov Given that neuroleptics are often metabolized by the Cytochrome P450 system, it is plausible that multiple isoforms, including those beyond CYP2D6, contribute to the formation of chlorprothixene sulfoxide. cbg-meb.nl Drugs that inhibit the CYP2D6 system can lead to an increase in the plasma levels of chlorprothixene, further highlighting the role of this enzyme in its metabolism. cbg-meb.nl

The general mechanism for CYP-catalyzed sulfoxidation involves the activation of molecular oxygen by the heme iron of the enzyme. nih.gov This process generates a highly reactive ferryl-oxo heme radical cation (Compound I), which then transfers an oxygen atom to the sulfur atom of the thioxanthene nucleus of chlorprothixene, resulting in the formation of this compound. nih.gov

The sulfoxidation of the thioxanthene core is a common metabolic pathway for this class of compounds. nih.gov The sulfur atom in the thioxanthene ring is susceptible to oxidation due to its nucleophilic nature. The enzymatic process catalyzed by cytochrome P450 enzymes is a highly controlled reaction that selectively introduces an oxygen atom to the sulfur, leading to the formation of the corresponding sulfoxide. nih.govresearchgate.net This biotransformation generally leads to more water-soluble metabolites, facilitating their excretion from the body. karger.com

Precursor Compounds and Metabolic Precursors

The direct metabolic precursor to this compound is the parent drug, chlorprothixene. drugsporphyria.netdrugfuture.com Chlorprothixene undergoes sulfoxidation as one of its primary metabolic transformations following administration. echemi.comnih.gov

Precursor CompoundMetabolite
ChlorprothixeneThis compound

Further Biotransformation of this compound

This compound is not an end-stage metabolite and can undergo further metabolic changes in the body.

Identification and Characterization of Secondary Sulfoxide Metabolites

Following its formation, this compound serves as a substrate for further enzymatic reactions, leading to the generation of secondary metabolites. Two such identified metabolites are N-demethyl-chlorprothixene-sulfoxide and chlorprothixene-sulfoxide-N-oxide. drugsporphyria.netkarger.comdrugfuture.comresearchgate.net These metabolites have been identified in the urine of both animals and humans treated with chlorprothixene. drugfuture.comechemi.comnih.gov The formation of N-demethyl-chlorprothixene-sulfoxide involves the removal of a methyl group from the dimethylamino side chain, a reaction also likely catalyzed by CYP enzymes. The creation of chlorprothixene-sulfoxide-N-oxide involves the oxidation of the nitrogen atom in the side chain. karger.com These subsequent metabolic steps further increase the polarity and water solubility of the compounds, aiding in their renal clearance.

Primary MetaboliteSecondary Metabolites
This compoundN-demethyl-chlorprothixene-sulfoxide
Chlorprothixene-sulfoxide-N-oxide

Advanced Analytical Methodologies for Chlorprothixene Sulfoxide Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of chlorprothixene (B1288) sulfoxide (B87167), offering powerful tools for its separation from the parent drug and other related substances. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are among the most utilized techniques, each with specific applications in the research of this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a highly versatile and widely used technique for the quantitative analysis of chlorprothixene and its sulfoxide metabolite in various samples, particularly in plasma. springernature.comsysrevpharm.org Its high resolution and sensitivity make it ideal for complex biological matrices.

Reversed-phase HPLC (RP-HPLC) is a common mode of HPLC used for the separation of chlorprothixene and its sulfoxide. researchgate.netsielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For instance, a method for the simultaneous determination of tricyclic neuroleptics, including chlorprothixene, utilized a bonded reversed-phase C18 column. researchgate.net The separation is achieved by adjusting the mobile phase composition, often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, to control the retention times of the compounds. researchgate.netsielc.com The pH of the mobile phase can also be adjusted to optimize the separation of these basic compounds. researchgate.net

A universal reversed-phase HPLC method can be a valuable tool for the analysis of a wide range of pharmaceutical compounds, including those structurally similar to chlorprothixene. chromatographyonline.com Such methods often employ modern columns with smaller particle sizes for faster and more efficient separations. sielc.comchromatographyonline.com The selection of the sample diluent is also a critical factor in achieving good peak shape and avoiding analytical interferences. chromatographyonline.com

Table 1: Exemplary Reversed-Phase HPLC Method Parameters

ParameterCondition
Column Bonded Reversed-Phase C18
Mobile Phase Acetonitrile and 0.01 M aqueous triethylamine (B128534) (1:1), pH 2.7 with phosphoric acid researchgate.net
Flow Rate 0.9 mL/min researchgate.net
Detection UV at 252 nm researchgate.net

To enhance the sensitivity and selectivity of HPLC analysis, various detection methods can be employed. Ultraviolet (UV) detection is a common and robust method for the quantification of chlorprothixene and its sulfoxide, as these compounds possess chromophores that absorb UV light. springernature.comresearchgate.net A specific wavelength, such as 252 nm, can be chosen for optimal detection. researchgate.net

For even greater sensitivity, especially in biological samples where concentrations can be very low, amperometric detection offers a significant advantage. springernature.commedkoo.com A study by Brooks et al. detailed a method for the determination of chlorprothixene and its sulfoxide metabolite in plasma using HPLC with both ultraviolet and amperometric detection. springernature.commedkoo.com This dual-detection approach allows for comprehensive analysis and confirmation of the analytes' presence.

Gas Chromatography (GC) for Metabolite Analysis

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of drug metabolites. While less common than HPLC for routine analysis of chlorprothixene sulfoxide due to the compound's polarity and potential for thermal degradation, GC-MS can provide valuable structural information for metabolite identification. dss.go.th The use of headspace GC has also been explored for the analysis of volatile compounds in complex matrices. dss.go.th For GC analysis, derivatization may be necessary to increase the volatility and thermal stability of the analytes.

Thin-Layer Chromatography (TLC) for Qualitative Identification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for the qualitative identification of chlorprothixene and its metabolites. nih.govnih.gov It is particularly useful for screening purposes and for monitoring the progress of chemical reactions. In TLC, a stationary phase, such as silica (B1680970) gel, is coated on a plate, and a solvent system (mobile phase) is used to separate the components of a mixture based on their differential migration. apjhs.commdpi.comresearchgate.net

For the analysis of chlorprothixene and its sulfoxide, various solvent systems can be employed to achieve separation. nih.gov The separated spots can be visualized under UV light or by using specific staining reagents. apjhs.comresearchgate.net Densitometric scanning of the TLC plates can also provide semi-quantitative or quantitative information. apjhs.commdpi.comnih.gov Studies have utilized TLC for the separation and characterization of phenolic metabolites of chlorprothixene. nih.gov

Table 2: TLC System for Chlorprothixene Metabolite Separation

ParameterDescription
Stationary Phase Silica gel 60 F254 plates apjhs.comnih.gov
Mobile Phase Example Chloroform-methanol-glacial acetic acid (6:4:0.5, v/v/v) mdpi.com
Visualization UV light (254 nm and 366 nm) apjhs.comresearchgate.net

Spectroscopic and Spectrophotometric Approaches

Spectroscopic and spectrophotometric methods are indispensable for the structural elucidation and quantification of this compound. nih.govlibretexts.org These techniques are based on the interaction of electromagnetic radiation with the analyte molecules.

Spectrophotometry is a widely used technique for the quantitative analysis of substances in solution. libretexts.org It measures the amount of light absorbed by a compound at a specific wavelength. libretexts.org For chlorprothixene and its sulfoxide, UV-visible spectrophotometry can be used for their determination. pjps.pkresearchgate.net Derivative spectrophotometry can also be employed to enhance the resolution of overlapping spectral bands and improve the accuracy of quantification. sysrevpharm.org

Spectrofluorometry, which measures the fluorescence emitted by a compound, has been used for the determination of chlorprothixene and its sulfoxide in body fluids. nih.gov This technique can offer higher sensitivity compared to absorption spectrophotometry.

Ultraviolet-Visible Spectrophotometry and Derivative Spectrophotometry for Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry offers a foundational method for the quantitative analysis of chlorprothixene and its metabolites, including the sulfoxide. The technique measures the absorption of UV or visible radiation by the substance in a solution, which, according to the Beer-Lambert law, is proportional to the concentration of the substance. bioglobax.com For many pharmaceutical compounds, concentrations of approximately 10 μg/mL are often sufficient to produce absorbances within the optimal range of 0.2 to 0.8. bioglobax.com

Derivative spectrophotometry, an enhancement of conventional UV-Vis spectrophotometry, is particularly useful for resolving overlapping spectral bands and eliminating background interference, thereby improving specificity and sensitivity. This technique involves calculating the first, second, or higher-order derivatives of the absorbance spectrum with respect to wavelength. For chlorprothixene hydrochloride, a related compound, quantitative analysis has been successfully performed using zero-order (D0), first-order (D1), and second-order (D2) derivative spectrophotometry. sysrevpharm.org In these studies, specific wavelengths were identified for quantification in each derivative order to ensure accuracy and precision. sysrevpharm.org For instance, second-order derivative spectrophotometry for chlorprothixene hydrochloride utilized wavelengths at 223.2 nm and 257.4 nm. sysrevpharm.org While these methods are established for the parent drug, their application can be extended to its sulfoxide metabolite, which often exhibits similar chromophoric properties. researchgate.net The use of derivative spectrophotometry can be crucial for the simultaneous quantification of the parent drug and its sulfoxide metabolite in pharmaceutical preparations. researchgate.net

The validation of these spectrophotometric methods, as per International Conference on Harmonization (ICH) guidelines, typically involves assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). sysrevpharm.orgpnrjournal.com For chlorprothixene hydrochloride, a linear response was observed in the concentration range of 0.4-3 μg/mL, with a high correlation coefficient (R² > 0.999). sysrevpharm.org The LOD and LOQ were found to be in the ranges of 0.0531-0.0611 μg/mL and 0.1776-0.2044 μg/mL, respectively, demonstrating the method's sensitivity. sysrevpharm.org

Spectrophotofluorometry for Enhanced Sensitivity

Spectrophotofluorometry provides a highly sensitive alternative for the detection and quantification of this compound. This technique measures the fluorescence emitted by a compound after it absorbs light. The sulfoxide metabolites of thioxanthenes, such as this compound (CPT-SO), produce fluorescence spectra that are similar to their parent compounds. oup.com

This method has been effectively used to determine the concentrations of chlorprothixene and its sulfoxide metabolite in various biological fluids from overdose cases. oup.comnih.gov The combination of chromatographic separation with an oxidative fluorescence procedure allows for the specific identification and quantification of both chlorprothixene and CPT-SO. oup.comnih.gov In one reported case, spectrophotofluorometry was the primary method for determining the concentrations of both the parent drug and CPT-SO in postmortem samples. nih.gov

Table 1: Concentrations of Chlorprothixene and this compound (CPT-SO) in Biological Fluids Determined by Spectrophotofluorometry

Biological Matrix Chlorprothixene Conc. (mg/L) This compound (CPT-SO) Conc. (mg/L)
Blood 0.10 0.60
Bile 3.9 7.0
Urine 0.4 3.4
Stomach Contents 340 mg (total) 25 mg (total)

Data sourced from a fatal drug overdose case. oup.comnih.gov

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of drugs and their metabolites in biological matrices. researchgate.net This method combines the separation capabilities of liquid chromatography with the high specificity of tandem mass spectrometry.

While direct studies detailing LC-MS/MS methods solely for this compound are specific, the methodology is well-established for analogous compounds like promethazine (B1679618) and its metabolites, including promethazine sulfoxide (PMZSO). researchgate.net A validated LC-MS/MS method for promethazine and its metabolites in swine tissues involved extraction with 0.1% formic acid-acetonitrile, purification with acetonitrile-saturated n-hexane, and analysis on a C18 column. researchgate.net This approach demonstrates excellent linearity, with correlation coefficients greater than 0.99, and achieves low limits of detection (LOD) and quantification (LOQ), typically around 0.05 µg/kg and 0.1 µg/kg, respectively. researchgate.net

Similarly, LC-MS/MS has been successfully applied to determine various antipsychotic drugs in human plasma and postmortem urine samples. researchgate.net These methods are valued for their selectivity, sensitivity, and ability to analyze low sample volumes, making them suitable for both routine therapeutic monitoring and forensic investigations. researchgate.net The principles of these established methods for related phenothiazine (B1677639) and thioxanthene (B1196266) derivatives are directly applicable to the development of robust assays for this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the accurate determination of elemental composition and for distinguishing between compounds with the same nominal mass. Techniques such as time-of-flight (TOF) and Fourier transform ion cyclotron resonance (FTMS) mass spectrometry, often coupled with liquid chromatography (LC), provide the high mass accuracy and resolving power needed for complex toxicological screening. oup.comdtu.dk

HRMS has been successfully used in the analysis of urine for drug screening, where it can identify metabolites like this compound. oup.com The high mass accuracy, typically within 5 ppm, allows for the confident confirmation of a compound's elemental formula. oup.com For instance, LC-FTMS offers very high mass accuracy and resolution, enabling the separation and detection of compounds with minute mass differences that cannot be resolved by lower-resolution instruments. oup.com

Table 2: Accurate Mass Measurement Data for this compound

Compound Elemental Formula Theoretical m/z Measured m/z
This compound C₁₈H₁₈NOSCl 332.08704 332.0873 / 332.08672

Data obtained from urine drug screening using accurate mass measurement. oup.com

This level of precision is crucial for differentiating between various metabolites and endogenous compounds present in a biological sample.

Comprehensive Sample Preparation Strategies in Research Applications

Extraction and Cleanup Procedures from Complex Biological Matrices

Effective sample preparation is a critical first step in the analysis of this compound from complex biological matrices such as blood, urine, and tissues. nih.gov The primary goal is to extract the target analyte and remove interfering endogenous components like proteins, lipids, and salts. nih.gov

A common approach for extracting chlorprothixene and its sulfoxide metabolite from biological fluids is liquid-liquid extraction (LLE). oup.com One established LLE procedure involves the initial extraction of the sample (e.g., blood, urine, or homogenized tissue) with n-heptane containing 1.5% isoamyl alcohol under alkaline conditions. The this compound is then selectively back-extracted from the organic phase into an aqueous acetate (B1210297) buffer (pH 5.6). oup.com

More modern techniques often employ solid-phase extraction (SPE) for cleaner extracts and higher throughput. japsonline.com For related compounds, a sample preparation method involved extraction with 0.1% formic acid–acetonitrile followed by a cleanup step using acetonitrile-saturated n-hexane. researchgate.net Another advanced approach is dispersive solid-phase extraction (dSPE), which has been used in the analysis of veterinary drugs in muscle tissue. dtu.dk This method involves an initial extraction with acidic methanol/water, followed by the dSPE cleanup to remove nonpolar interferences. dtu.dk

Miniaturized and automated techniques like electromembrane extraction (EME) are also gaining traction as green and efficient sample preparation methods for extracting drugs from biological fluids. nih.govresearchgate.net These advanced strategies are crucial for obtaining reliable and accurate results in the subsequent analytical determination. nih.gov

Optimization of Derivatization Techniques for Enhanced Detectability

In the analytical study of this compound, derivatization is a critical step employed to chemically modify the analyte, thereby improving its suitability for analysis by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The primary objectives of derivatization are to enhance the volatility of the compound for GC analysis, improve chromatographic separation, and increase the sensitivity of detection by introducing a feature that responds strongly to a specific detector. jfda-online.com

The optimization of these derivatization techniques is paramount to achieving reliable and sensitive quantification. This process involves a systematic evaluation of various reagents, reaction conditions (including temperature and time), and the subsequent impact on the analytical signal.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-based methods, the principal challenge is the often low volatility of metabolites like this compound. Derivatization aims to convert polar functional groups into less polar, more volatile derivatives. jfda-online.commdpi.com

Silylation: This is a common and effective technique where an active hydrogen in the molecule is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are frequently employed. sigmaaldrich.com The optimization of silylation reactions is crucial, as incomplete derivatization can lead to poor peak shape and inaccurate quantification. Key parameters that require optimization are reaction time and temperature. For instance, studies on similar compounds have shown that a reaction might be incomplete at 30 minutes but can be driven to completion by increasing the reaction time to 45 minutes or more at an elevated temperature, such as 75 °C. sigmaaldrich.com

Acylation: This technique introduces an acyl group into the molecule. Reagents like acetic anhydride (B1165640) can be used to derivatize compounds such as chlorprothixene for GC analysis, a principle applicable to its sulfoxide metabolite to enhance volatility and chromatographic performance. gcms.cz

The table below summarizes common derivatization strategies for GC analysis.

Table 1: Optimization of Derivatization for GC-MS Analysis

Derivatization Type Reagent Example Purpose Key Optimization Parameters
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) Increase volatility and thermal stability by converting polar groups to non-polar TMS ethers. jfda-online.comsigmaaldrich.com Reaction Temperature, Reaction Time. sigmaaldrich.com
Acylation Acetic Anhydride Increase volatility for improved chromatographic behavior. jfda-online.comgcms.cz Reaction Time, Catalyst Presence.

Derivatization for High-Performance Liquid Chromatography (HPLC)

In HPLC, derivatization is often used not to increase volatility, but to enhance detectability, especially for fluorescence or UV-Vis spectrophotometric detectors. nih.gov This can be performed either before the analysis (pre-column) or after chromatographic separation (post-column). nuph.edu.ua

Oxidative Derivatization: A prominent strategy for thioxanthenes and related phenothiazine compounds involves oxidation to yield highly fluorescent or colored products. nih.govnuph.edu.ua While this compound is already an oxidation product of the parent drug, further controlled oxidation can enhance its detection.

Chemical Oxidation: Post-column derivatization using reagents like peroxyacetic acid can convert phenothiazines into their corresponding sulfoxides, which are strongly fluorescent. nih.govresearchgate.net This method has been proven to be robust and sensitive, significantly lowering the limits of detection. nih.gov Other oxidizing agents, such as potassium hydrogenperoxymonosulfate and diperoxyazelaic acid, have also been successfully used for similar compounds. nuph.edu.uauniv.kiev.ua Spectrophotofluorometry following alkaline permanganate (B83412) oxidation is another documented method for the identification of chlorprothixene and its sulfoxide. nih.gov

Electrochemical Derivatization: An advanced online technique involves passing the analyte through an electrochemical cell after separation. researchgate.net This can convert phenothiazine derivatives into their intensely fluorescent sulfoxides, allowing for very low detection limits, with reported Limits of Detection (LOD) ranging from 5 x 10⁻⁹ to 4 x 10⁻⁸ mol/L. researchgate.net

The following table outlines derivatization techniques optimized for enhanced HPLC detection.

Table 2: Oxidative Derivatization for Enhanced HPLC Detectability

Technique Reagent / Method Detection Principle Reported Performance
Post-Column Chemical Oxidation Peroxyacetic Acid Formation of fluorescent sulfoxides. nih.gov Robust and sensitive; LODs from 4 nM to 300 nM for related phenothiazines. nih.gov
On-line Electrochemical Conversion Porous Glassy Carbon Electrode Formation of strongly fluorescent sulfoxides. researchgate.net LODs between 5 x 10⁻⁹ and 4 x 10⁻⁸ mol/L; LOQs between 2 x 10⁻⁸ and 1 x 10⁻⁷ mol/L. researchgate.net

Molecular Interactions and Cellular Mechanisms Associated with Chlorprothixene Sulfoxide

Investigation of Molecular Target Engagement and Ligand Binding Profiles

The activity of chlorprothixene (B1288) and its metabolites is dictated by their interaction with various neurotransmitter receptors and other molecular targets.

Direct in vitro receptor binding assay data for chlorprothixene sulfoxide (B87167) is not extensively detailed in the available scientific literature. Studies have predominantly focused on the parent compound, chlorprothixene. Chlorprothixene sulfoxide, along with N-demethyl-chlorprothixene-sulfoxide and chlorprothixene-sulfoxide-N-oxide, has been identified as a main metabolite excreted in urine. researchgate.net In a documented case of fatal overdose, the concentration of this compound in the blood was found to be six times higher than that of the parent chlorprothixene, indicating its significant presence in vivo. nih.gov This highlights the importance of its pharmacological activity, although specific binding affinities remain to be fully characterized.

While direct binding data for the sulfoxide metabolite is scarce, a comparative analysis can be inferred from the well-documented profile of chlorprothixene and related thioxanthenes. Chlorprothixene is a potent antagonist at a wide range of receptors. wikipedia.orgdrugbank.com Its binding profile is characterized by high affinity for dopamine (B1211576), serotonin (B10506), and histamine (B1213489) receptors. apexbt.commedchemexpress.comselleckchem.comtargetmol.comprobes-drugs.org

The parent compound, chlorprothixene, demonstrates strong binding to several receptor subtypes, which contributes to its therapeutic effects and side-effect profile. drugbank.comprobes-drugs.org

Interactive Table: Binding Affinities (Ki, nM) of Chlorprothixene

Receptor Ki (nM) References
Dopamine D1 18 apexbt.commedchemexpress.comselleckchem.comtargetmol.com
Dopamine D2 2.96 apexbt.commedchemexpress.comselleckchem.comtargetmol.com
Dopamine D3 4.56 apexbt.commedchemexpress.comselleckchem.comtargetmol.com
Dopamine D5 9 apexbt.commedchemexpress.comselleckchem.comtargetmol.com
Serotonin 5-HT2 9.4 medchemexpress.comselleckchem.com
Serotonin 5-HT6 3 apexbt.comselleckchem.comtargetmol.com
Serotonin 5-HT7 5.6 apexbt.comselleckchem.comtargetmol.com

Compared to other thioxanthenes, such as flupenthixol, chlorprothixene's potency varies depending on the specific pharmacological test. researchgate.net The stereochemistry of thioxanthenes is a critical determinant of their activity; for instance, trans-thioxanthene stereoisomers have been found to be more potent than cis-thioxanthenes in antagonizing multidrug resistance. researchgate.net The process of sulfoxidation, which converts chlorprothixene to its sulfoxide metabolite, involves a significant chemical modification that would be expected to alter the molecule's binding affinities, though quantitative data on this alteration are not presently available.

Enzymatic Activity Modulation and Inhibition Studies

The metabolic conversion of chlorprothixene and the interaction of its metabolites with enzyme systems are key aspects of its pharmacology.

This compound is a product of the hepatic metabolism of chlorprothixene. nih.gov This metabolism primarily occurs through the cytochrome P450 enzyme system. cbg-meb.nl Specifically, drugs that inhibit the CYP2D6 enzyme can increase the plasma levels of chlorprothixene, suggesting that this is a key enzyme in its metabolic pathway. cbg-meb.nlpatsnap.comhep-druginteractions.org The formation of the sulfoxide metabolite is a direct consequence of this enzymatic interaction.

The parent compound, chlorprothixene, has been identified as a functional inhibitor of acid sphingomyelinase (FIASMA). wikipedia.orghodoodo.com This inhibition is significant as it can restore normal ceramide concentrations in preclinical models of cystic fibrosis, thereby reducing inflammation and preventing certain infections. selleckchem.comtargetmol.com

Additionally, chlorprothixene, along with other antipsychotic agents like trifluoperazine (B1681574) and thioridazine (B1682328), is a potent inhibitor of the activation of phosphodiesterase in the brain. researchgate.net There is currently a lack of specific studies investigating whether this compound shares these inhibitory activities against acid sphingomyelinase or phosphodiesterase. However, given its structural relationship and significant in vivo concentrations, its potential effects on these enzyme pathways warrant further investigation.

Cellular Pathway Modulation in Preclinical In Vitro Models (Mechanistic Focus)

The parent drug, chlorprothixene, influences several cellular pathways, which may provide insight into the potential, yet unstudied, activities of its sulfoxide metabolite.

In preclinical studies using BV2 microglial cells, chlorprothixene and another thioxanthene (B1196266), flupentixol, were found to inhibit voltage-gated proton channels. nih.gov This inhibition slows the activation and deactivation kinetics of proton currents and is thought to be partly responsible for the antioxidant effects of these drugs. nih.gov

Furthermore, research has identified chlorprothixene as a compound that strongly binds to the PAH1 domain of the corepressor mSin3B. nih.gov This interaction with the REST-binding site of mSin3 has been linked to inhibitory activity on the growth of medulloblastoma cells in vitro. nih.govresearchgate.net Chlorprothixene has also been shown to act as a chemosensitizer, antagonizing multidrug resistance (MDR) in human breast cancer cell lines. researchgate.net

While these cellular effects are attributed to the parent compound, the role of this compound in modulating these specific pathways—such as proton channel inhibition, mSin3 interaction, or MDR antagonism—has not been explicitly determined.

Exploration of Apoptosis and Autophagy Induction Mechanisms

A thorough review of existing scientific literature reveals a significant gap in the understanding of whether this compound can induce apoptosis or autophagy. Currently, there is no direct research or published data available that explores the specific mechanisms by which this compound might trigger these cellular processes. Studies on the parent compound, chlorprothixene, have indicated its ability to induce both apoptosis and autophagy in certain cancer cell lines; however, these findings cannot be directly extrapolated to its sulfoxide metabolite. The distinct chemical structure of this compound necessitates independent investigation to determine its potential role, if any, in the regulation of programmed cell death and cellular recycling pathways.

Other Investigated Cellular Responses and Signaling Cascades

Detailed investigations into other specific cellular responses and signaling cascades modulated by this compound are also largely absent from the current scientific record. While it is established as a metabolite of chlorprothixene, its own biological activity and interactions with cellular signaling pathways have not been a primary focus of research.

Some insight may be gleaned from studies on analogous compounds. For instance, research on clopenthixol, another thioxanthene derivative, has shown that its sulfoxide metabolite is practically inactive against a range of microorganisms. nih.govnih.gov This observation in a related compound might suggest that the sulfoxidation of thioxanthenes could potentially lead to metabolites with reduced biological activity compared to the parent drug. However, it is crucial to emphasize that this is an indirect observation from a different, albeit structurally related, molecule and may not be applicable to the pharmacological or cellular effects of this compound in mammalian systems. Without direct studies, any potential effects of this compound on cellular signaling remain speculative.

Synthetic Methodologies and Chemical Transformations of Chlorprothixene Sulfoxide and Analogues

Asymmetric Synthesis of Chiral Sulfoxides Relevant to Thioxanthene (B1196266) Scaffolds

The creation of chiral sulfoxides from prochiral sulfides is a cornerstone of asymmetric synthesis. rsc.orgresearchgate.net For thioxanthene scaffolds like that of chlorprothixene (B1288), the primary challenge is to control the three-dimensional arrangement of the atoms around the sulfur, resulting in a single enantiomer. nih.gov

Chiral auxiliaries are reusable chemical compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com Once the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.comnih.gov

In the context of thioxanthene sulfoxides, a chiral auxiliary, typically a chiral alcohol like menthol (B31143) or a sugar-derived alcohol, can be reacted with a sulfinyl chloride to form a diastereomeric mixture of sulfinates. wiley-vch.denih.gov These diastereomers, having different physical properties, can be separated. Subsequent reaction of a separated diastereomer with an organometallic reagent corresponding to the thioxanthene structure would yield the enantiomerically pure sulfoxide (B87167). wiley-vch.de The Andersen synthesis, which uses (-)-menthyl p-toluenesulfinate, is a classic example of this approach and remains a foundational method for producing chiral sulfoxides. nih.gov

Key Features of Chiral Auxiliaries:

Attachment: The auxiliary is covalently bonded to the sulfur-containing precursor.

Stereodirection: The steric and electronic properties of the auxiliary guide the approach of reagents from a specific direction.

Removal: The auxiliary is cleaved from the product, ideally without racemization of the newly formed stereocenter.

A more efficient and modern approach involves the direct oxidation of the prochiral sulfide (B99878) precursor (e.g., chlorprothixene) using a catalytic amount of a chiral catalyst. rsc.org This method avoids the stoichiometric use of a chiral auxiliary. Transition metal complexes, particularly those based on titanium, vanadium, and manganese, in combination with chiral ligands, have proven highly effective. researchgate.net

The Kagan-Modena method, utilizing a titanium(IV) isopropoxide catalyst modified with diethyl tartrate (DET), was a pioneering system for the asymmetric oxidation of sulfides. researchgate.net Since then, numerous other systems have been developed. For instance, vanadium and manganese complexes with chiral Schiff base ligands can catalyze the oxidation of various sulfides to chiral sulfoxides with high yields and excellent enantioselectivities, often using environmentally benign oxidants like hydrogen peroxide (H₂O₂). researchgate.netrsc.orgorganic-chemistry.org

Catalyst SystemChiral Ligand TypeOxidantTypical SubstratesReported Enantiomeric Excess (ee)
Titanium (IV)Diethyl Tartrate (DET)Alkyl HydroperoxidesAryl Alkyl SulfidesOften >90%
Vanadium (IV/V)Chiral Schiff BasesH₂O₂Aryl Alkyl & Benzyl Aryl SulfidesUp to 99% organic-chemistry.org
ManganeseChiral Schiff Bases / Amino AcidsH₂O₂Aryl Alkyl & Cyclic SulfidesUp to >99% rsc.org
IronChiral LigandsH₂O₂ThioimidazolesUp to 99% researchgate.net

The stereochemistry at a sulfoxide's sulfur atom is designated as either R or S based on the Cahn-Ingold-Prelog (CIP) priority rules, where the lone pair of electrons on the sulfur is treated as the lowest priority substituent. nih.gov Achieving control over this center is the fundamental goal of asymmetric sulfoxidation.

The stability of the sulfur stereocenter is crucial; some chiral sulfoxides can racemize, making the accurate determination of enantiopurity challenging. rsc.orgnih.gov However, the sulfoxide on a rigid tricyclic system like thianthrene (B1682798) has been shown to be configurationally stable, suggesting that chlorprothixene sulfoxide would also resist racemization. nih.gov The choice of synthetic method dictates the resulting stereochemistry. In catalyst-controlled reactions, the specific geometry of the metal-ligand-oxidant complex determines which face of the sulfide's lone pairs is oxidized. researchgate.net In auxiliary-based methods, the stereochemistry is set during the synthesis of the diastereomeric sulfinate intermediate. wiley-vch.de

Chemical Derivatization and Analogue Synthesis for Mechanistic Investigation

To probe the biological and chemical mechanisms involving this compound, chemists synthesize specialized analogues. These include isotopically labeled versions for tracking metabolic pathways and structurally modified probes to explore interactions with biological targets.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms, metabolic pathways, and pharmacokinetic properties. symeres.comrug.nl Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are incorporated into the molecule. symeres.com

The synthesis of an isotopically labeled this compound would start with a labeled precursor. For example, to create a deuterium-labeled analogue, a starting material containing deuterium at a specific site would be carried through the synthetic sequence to chlorprothixene and then oxidized. Introducing ¹³C into the thioxanthene backbone or the dimethylaminopropyl side chain would allow for detailed metabolic fate studies using mass spectrometry and NMR spectroscopy. symeres.com

IsotopeIncorporation MethodPurpose of Labeling
Deuterium (²H or D)Use of deuterated precursors or H/D exchange reactions. symeres.comStudy kinetic isotope effects, alter metabolic pathways (metabolic switching), and enhance pharmacokinetic profiles. symeres.com
Carbon-13 (¹³C)Synthesis from ¹³C-labeled starting materials.Elucidate reaction mechanisms and serve as an internal standard for quantitative mass spectrometry. symeres.com
Nitrogen-15 (¹⁵N)Synthesis from ¹⁵N-labeled amines.Trace metabolic fate and study protein-ligand interactions using NMR. symeres.com

To investigate how this compound interacts with biological targets like receptors or enzymes, researchers can design and synthesize structurally modified analogues. nih.gov This structure-activity relationship (SAR) approach involves making systematic changes to the molecule and observing the effect on its biological activity.

For the this compound scaffold, modifications could include:

Altering Ring Substituents: Changing the position or nature of the chlorine atom on the thioxanthene ring to probe electronic and steric requirements for binding.

Modifying the Side Chain: Varying the length of the alkyl chain or the nature of the terminal amine to assess its role in target engagement.

Introducing Functional Groups: Adding groups that can act as photoaffinity labels or that contain fluorescent tags to identify binding partners.

This rational design process is often guided by computational modeling and an understanding of the target's structure. For instance, a study on diphenyl sulfoxide inhibitors of thymidylate synthase used crystal structures to design new analogues with improved binding affinity, a strategy directly applicable to modifying this compound for similar investigative purposes. nih.gov

Photochemical and Environmental Degradation Pathways of Thioxanthene Sulfoxides

The environmental fate of thioxanthene derivatives, such as chlorprothixene, and their metabolites is a subject of growing interest due to their persistence and potential ecological impact. The transformation of these compounds through photochemical and other environmental processes is crucial in determining their longevity and the nature of the transformation products in aquatic systems.

Photostability and Photoisomerization Processes Affecting Sulfoxide Structure

The photochemical behavior of thioxanthene sulfoxides is intrinsically linked to their parent compounds. This compound is a primary metabolite of the antipsychotic drug chlorprothixene. nih.govresearchgate.net The photostability of this sulfoxide is a key factor in its environmental persistence.

Research on the parent compound, chlorprothixene, reveals that it undergoes rapid Z/E-photoisomerization when exposed to UVA radiation. nih.govresearchgate.net This process can alter the pharmacological and toxicological properties of the compound. Prolonged exposure to light with a wavelength of less than 350 nm can lead to the cleavage of the alkylamino side chain, resulting in the formation of 2-chlorothioxanthone (B32725) (CTX). nih.govresearchgate.netplos.org This particular degradation pathway is influenced by the presence of water. nih.gov

While direct quantitative data on the photostability of this compound is limited, studies on analogous compounds provide significant insights. For instance, research on the photodegradation of chlorpromazine (B137089), a structurally related phenothiazine (B1677639) drug, has shown that its sulfoxide metabolite is highly stable under visible light and only degrades slowly under UV(A) irradiation, being described as a "very persistent" metabolite. This suggests that this compound likely exhibits similar high photostability.

The main photoreaction pathway for thioxanthene derivatives is photoisomerization. nih.govrsc.orgscispace.com For chlorprothixene, irradiation leads to the formation of the E-isomer from the Z-isomer. nih.gov Oxidation reactions also occur, leading to products like 2-chlorothioxanthone. plos.orgnih.gov It is important to note that the Z-isomers of thioxanthene drugs are generally more biologically active, and therefore photoisomerization can significantly impact their potency. rsc.org

Table 1: Photochemical Reactions of Chlorprothixene and its Analogues

CompoundRadiation SourceKey Transformation ProcessesResulting ProductsReference
ChlorprothixeneUVA (<350 nm)Z/E-PhotoisomerizationE-Chlorprothixene nih.govresearchgate.net
ChlorprothixeneProlonged UVACleavage of alkylamino chain2-Chlorothioxanthone (CTX) nih.govresearchgate.netplos.org
Thioxanthene DerivativesLightPhotoisomerizationGeometric Isomers nih.govrsc.orgscispace.com
ChlorpromazineVisible LightHigh Stability-
ChlorpromazineUV(A) LightSlow Degradation-

Biotic and Abiotic Degradation in Aquatic and Other Environmental Systems

The persistence of chlorprothixene and its sulfoxide metabolite in the environment is also governed by their susceptibility to biotic and abiotic degradation processes in aquatic systems.

Studies on the biodegradability of the parent compound, chlorprothixene, have shown that it is not readily biodegradable in standardized tests such as the Closed Bottle Test (CBT) and the Manometric Respirometry Test (MRT). nih.gov Furthermore, research has indicated that the photolytic mixtures of chlorprothixene, which would contain its various transformation products, are not more biodegradable than the parent compound itself. nih.gov This suggests a high potential for persistence of both chlorprothixene and its photodegradation products, including the sulfoxide, in the environment.

Abiotic degradation, apart from photolysis, is another pathway for the removal of pharmaceuticals from aquatic environments. rsc.org However, for many complex organic molecules like chlorprothixene and its sulfoxide, these processes can be slow. The primary routes for the environmental transformation of such compounds are often photolysis and biological degradation. rsc.org Given the low biodegradability of the parent compound, it is probable that this compound also exhibits significant resistance to microbial degradation. This is further supported by findings for the analogous chlorpromazine, which is classified as non-biodegradable in tests with aquatic bacteria. researchgate.net The sulfoxide metabolite of chlorpromazine is noted for its persistence.

The continuous introduction of these compounds into aquatic environments through wastewater effluents, coupled with their low rates of degradation, can lead to their accumulation and potential long-term ecological effects. rsc.orgresearchgate.net

Table 2: Environmental Degradation of Chlorprothixene

Degradation PathwayFindingImplication for this compoundReference
Biotic Degradation Not readily biodegradable in CBT and MRT.Likely to be resistant to microbial degradation. nih.gov
Photolytic mixtures are not more biodegradable.Persistence of the sulfoxide in the environment. nih.gov
Chlorpromazine (analogue) is non-biodegradable.High probability of persistence. researchgate.net
Abiotic Degradation Photolysis is a major pathway for the parent compound.The sulfoxide is likely to be primarily degraded by light, albeit slowly. rsc.org

Theoretical and Computational Chemistry Studies of Chlorprothixene Sulfoxide

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are essential in drug discovery and development for predicting the behavior of molecules like chlorprothixene (B1288) sulfoxide (B87167). nih.gov The fundamental principle is that the structure of a molecule dictates its activity and properties. youtube.com By developing mathematical relationships between molecular descriptors and observed effects, it becomes possible to predict the properties of new or untested compounds. mdpi.com

Molecular Descriptors and Feature Selection for Sulfoxide Structures

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. youtube.comnih.gov For sulfoxide-containing structures such as chlorprothixene sulfoxide, a variety of descriptors can be employed. These descriptors are categorized based on their dimensionality (1D, 2D, 3D) and the information they encode. youtube.com

Key categories of molecular descriptors relevant to sulfoxides include:

Constitutional descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts. alvascience.com

Topological descriptors: These 2D descriptors encode information about atomic connectivity. nih.gov

Geometrical descriptors: These 3D descriptors relate to the spatial arrangement of atoms. researchgate.net

Quantum-chemical descriptors: These are derived from the electronic structure of the molecule and can be particularly important for describing the polar sulfoxide group. researchgate.net Descriptors like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) fall into this category.

Functional group counts: Specific descriptors, such as the 'number of sulfoxides,' can be used to explicitly account for the presence of this functional group. alvascience.com

Table 1: Examples of Molecular Descriptor Classes for Sulfoxide Modeling

Descriptor Class Examples Relevance to Sulfoxides
Constitutional Molecular Weight, Atom Counts Basic molecular properties.
Topological Connectivity Indices, Zagreb Index Describes the branching and connectivity of the molecular scaffold.
Geometrical Solvent Accessible Surface Area (SAA) Models the exposure of the sulfoxide group to solvents or protein residues. nih.gov
Quantum-Chemical Bond Dissociation Enthalpy (BDE), Dipole Moment Can predict oxidative stability and polarity of the S=O bond. acs.org

| Functional Group | Number of Sulfoxides | Explicitly identifies the presence of the key functional group. alvascience.com |

Feature selection is a critical step to identify the most relevant descriptors from a large pool, preventing model overfitting and improving predictive power. auburn.edu

Predictive Modeling of Biochemical and Mechanistic Properties

QSAR/QSPR models can be developed to predict various properties of sulfoxides. For instance, models have been created to predict the oxidation of sulfides to sulfoxides, a process relevant to the metabolism of chlorprothixene. nih.govacs.org In one study, density functional theory (DFT) methods were used to predict the S–O estimated bond dissociation enthalpies (BDEs) of sulfoxides, creating a risk scale for a sulfur atom's oxidative stability. acs.org

Another important application is predicting solubility. Models have been developed to predict the solubility of diverse compounds in dimethyl sulfoxide (DMSO), a simple sulfoxide, which highlights the applicability of these methods to sulfoxide-containing molecules. researchgate.netacs.org For this compound, predictive models could estimate properties such as aqueous solubility, lipophilicity (LogP), and potential for inhibiting specific enzymes. For example, studies on related phenothiazine (B1677639) sulfoxides have shown a lack of inhibition of Na+K+-ATPase activity, a biochemical property that could be modeled using QSAR. researchgate.net

Application of Machine Learning Approaches in QSAR/QSPR

Modern QSAR/QSPR modeling heavily relies on machine learning (ML) algorithms to handle complex, high-dimensional data and build robust predictive models. nih.govmdpi.com Various ML techniques have been successfully applied to problems involving sulfoxides.

Commonly used machine learning algorithms include:

Multiple Linear Regression (MLR): A statistical method for modeling the linear relationship between a set of independent variables (descriptors) and a dependent variable (activity/property). nih.gov

Support Vector Machines (SVM): A powerful algorithm for classification and regression that has shown excellent performance in predicting compound activities and toxicity. nih.gov

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their predictions to improve accuracy and control overfitting. acs.org RF has been used to model DMSO solubility and predict drug solubility. researchgate.netacs.orgacs.org

Artificial Neural Networks (ANN): These models, inspired by the human brain, can capture highly complex and non-linear relationships between descriptors and biological activity. mdpi.comnih.gov Deep neural networks (DNN) have demonstrated superior performance in predicting pharmacokinetic parameters like plasma half-lives. nih.gov

In the context of this compound, these ML approaches could be used to build models that predict its receptor binding profile, metabolic stability, or potential off-target effects based on its molecular descriptors.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to study the interaction between a ligand, such as this compound, and a biological target, typically a protein. mediterranee-infection.com These methods provide detailed insights at the atomic level.

Computational Prediction of Ligand-Target Interactions for Sulfoxides

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's binding site. nih.gov The process involves sampling many possible conformations of the ligand within the binding site and scoring them based on their steric and energetic complementarity. rsc.org

For chlorprothixene, docking studies have been performed to explore its interactions with various targets.

It was identified as a potential inhibitor of Pim-1 kinase through a structure-based virtual screening approach. rsc.org

In another study, in-silico screening identified chlorprothixene as a compound that binds to the PAH1 domain of the corepressor mSin3. nih.gov

While these studies focused on the parent drug, the same methodologies can be applied to its sulfoxide metabolite. Docking this compound into the binding sites of dopamine (B1211576) receptors (D1, D2, D3), serotonin (B10506) receptors (5-HT2), and other known targets of chlorprothixene could reveal how the addition of the oxygen atom alters the binding mode and affinity. drugbank.com The sulfoxide group can act as a hydrogen bond acceptor, potentially forming new interactions with receptor residues that are not possible for the parent compound. sci-hub.se

Table 2: Potential Protein Targets for Docking Studies of this compound

Target Protein Target Family Rationale for Study
Dopamine Receptors (D1, D2, D3) G-Protein Coupled Receptor Primary targets of the parent drug, chlorprothixene. drugbank.com
Serotonin Receptor 2A (5-HT2A) G-Protein Coupled Receptor Known target of chlorprothixene; understanding altered affinity is crucial. drugbank.com
Pim-1 Kinase Kinase Parent drug identified as a potential inhibitor. rsc.org

| mSin3B | Corepressor Protein | Parent drug shown to bind to the PAH1 domain. nih.gov |

Conformational Analysis and Stability Studies of this compound

Conformational analysis aims to identify the stable low-energy three-dimensional arrangements of a molecule, which is crucial as the bioactive conformation may not be the global minimum energy state. sigmaaldrich.comcore.ac.uk For flexible molecules like this compound, understanding the conformational landscape is essential for docking studies and for interpreting structure-activity relationships.

Conformational analyses have been performed on the parent compound, chlorprothixene, using molecular mechanics programs. sigmaaldrich.com Similar studies on the sulfoxide metabolite would be critical. The introduction of the sulfoxide group not only adds polarity but also a stereocenter (if the sulfur atom is chiral), which can significantly influence the molecule's preferred shape and how it fits into a binding pocket.

Molecular dynamics (MD) simulations can supplement these studies by providing information on the dynamic behavior of the ligand-protein complex over time. An MD simulation of this compound bound to a receptor could assess the stability of the predicted binding pose, map the flexibility of different parts of the molecule, and identify key stable interactions that contribute to binding affinity. nih.gov Theoretical studies using DFT can also be used to investigate the structure and conformational dynamics of sulfoxide-containing compounds. researchgate.net

In Silico Prediction of Metabolic Transformations and Environmental Fate

The study of this compound, a significant metabolite and transformation product of the antipsychotic drug chlorprothixene, increasingly utilizes theoretical and computational chemistry. These in silico methods provide crucial insights into the molecule's behavior, from its formation in biological systems to its persistence and transformation in the environment. Computational models allow for the prediction of metabolic pathways and environmental fate, guiding further experimental research and risk assessment.

Computational Approaches for Predicting Metabolic Pathways

The prediction of metabolic transformations for pharmaceutical compounds like chlorprothixene is a critical aspect of drug development and environmental risk analysis. Computational, or in silico, tools are frequently employed to forecast how a parent compound will be metabolized in the body, which often leads to the formation of metabolites such as this compound. pensoft.net

Knowledge-based systems and machine learning algorithms form the foundation of modern metabolic prediction. pensoft.netnsf.gov Software platforms like Lhasa Limited's Meteor suite use extensive databases of known metabolic reactions to predict the biotransformations of a new compound. pensoft.netmoldiscovery.com These systems analyze the structure of a molecule to identify "metabolic soft spots"—atoms or functional groups that are most likely to undergo enzymatic attack. pensoft.net For thioxanthene (B1196266) derivatives like chlorprothixene, the sulfur atom in the central ring is a well-established site for oxidation. researchgate.net Computational models would therefore predict S-oxidation as a highly probable metabolic reaction, leading directly to the formation of this compound. pensoft.netresearchgate.net

The general process for predicting metabolic pathways using these computational approaches involves several steps, as outlined in the table below.

StepDescriptionRelevance to this compound
1. Structure Input The 2D or 3D structure of the parent molecule (Chlorprothixene) is entered into the software.The software analyzes the thioxanthene core, the chlorine substituent, and the alkylamine side chain.
2. Site of Metabolism (SoM) Identification The algorithm identifies atoms or bonds that are susceptible to enzymatic reactions based on built-in rules and models.The sulfur atom is identified as a primary "soft spot" for oxidation. pensoft.netresearchgate.net
3. Transformation Prediction The software applies known biotransformation rules (e.g., oxidation, hydrolysis, conjugation) to the identified sites.The model predicts Phase I oxidation of the sulfur atom, yielding this compound. moldiscovery.com
4. Metabolite Generation The structures of potential metabolites are generated.The structure for this compound is generated as a primary predicted metabolite.
5. Likelihood Scoring Many models provide a score or probability for each predicted transformation, based on the reactivity of the site and its accessibility to enzymes.S-oxidation is typically ranked as a high-probability pathway for thioxanthenes and related phenothiazines. moldiscovery.comresearchgate.net

These in silico predictions are invaluable for anticipating the metabolic profile of a drug before extensive in vitro or in vivo studies are conducted, providing a roadmap for identifying key metabolites like this compound. pensoft.net

Environmental Fate Modeling (e.g., biodegradation, phototransformation)

Once chlorprothixene and its metabolites, including the sulfoxide, are released into the environment, computational models are used to predict their persistence, transformation, and ultimate fate. The primary environmental processes considered are biodegradation and phototransformation. rsc.org

Biodegradation Modeling

Biodegradation is the breakdown of organic substances by microorganisms. Standardized tests, such as the Closed Bottle Test (CBT) and Manometric Respirometry Test (MRT), are used to assess a chemical's biodegradability. nih.gov Experimental studies have shown that the parent compound, chlorprothixene, is not readily biodegradable. nih.gov

Computational models, often based on Quantitative Structure-Activity Relationships ((Q)SAR), are used to predict biodegradability. These models correlate a compound's structural features with its observed rate of biodegradation. While specific modeling data for this compound is scarce, studies on the photodegradation mixture of chlorprothixene revealed interesting findings. Although the mixture as a whole was not more biodegradable than the parent compound, subsequent analysis showed that some individual phototransformation products (PTPs) were eliminated during the biodegradation tests. nih.gov This suggests that while the parent molecule is persistent, some of its derivatives, potentially including the sulfoxide, may be more susceptible to microbial degradation. nih.gov

Phototransformation Modeling

For many pharmaceuticals that are not easily biodegraded, phototransformation (or photolysis)—degradation by light—is a major pathway for removal in sunlit surface waters. rsc.org Chlorprothixene has been shown to undergo significant phototransformation when exposed to UV light. nih.gov

In silico studies, often complementing laboratory experiments, help to identify the products of these light-induced reactions. High-resolution mass spectrometry is used to elucidate the structures of the phototransformation products (PTPs). nih.gov For thioxanthenes and related compounds, key photoreactions include:

S-Oxidation : The formation of sulfoxides is a common phototransformation pathway. Studies on the related drug thioridazine (B1682328) show it photolytically transforms into thioridazine-5-sulfoxide. rsc.org Irradiation of another thioxanthene, flupentixol, also results in the formation of a sulfoxide. nih.govscispace.com Research has confirmed the formation of chlorprothixene-sulfoxide derivatives under irradiation. researchgate.net

Isomerization : The Z-isomer of chlorprothixene can convert to the E-isomer upon irradiation. nih.govscispace.com

Side-Chain Cleavage/Elimination : The alkylamine side chain can be altered or removed. nih.govscispace.com

Ring Modification : Oxidation of the thioxanthene ring can lead to the formation of products like 2-chlorthioxanthone. nih.govscispace.com

A study using UV-irradiation identified 13 distinct PTPs of chlorprothixene. nih.gov The table below summarizes the types of transformations observed and predicted for chlorprothixene in the environment.

Transformation ProcessComputational ApproachPredicted/Observed Products of ChlorprothixeneReference
Biodegradation (Q)SAR models, analysis of experimental test dataParent compound is not readily biodegradable. Some transformation products show potential for biodegradation. nih.gov
Phototransformation High-resolution mass spectrometry, analogy to related compoundsThis compound derivatives, E-isomer of chlorprothixene, 2-chlorthioxanthone, other degradation products. nih.govnih.govscispace.comresearchgate.net

Q & A

Q. What are the primary metabolic pathways of chlorprothixene sulfoxide, and how can they be experimentally validated?

this compound is a major metabolite of chlorprothixene, formed via sulfoxidation. Additional metabolites include N-desmethylchlorprothixene-sulfoxide and chlorprothixene-sulfoxide-N-oxide. To validate these pathways, researchers should:

  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to isolate and quantify metabolites in biological samples (e.g., urine, plasma).
  • Cross-reference findings with existing metabolic studies in animal models and human trials to confirm pathway consistency .
  • Ensure analytical methods are validated for specificity, sensitivity, and reproducibility per guidelines in pharmacopeial standards (e.g., USP, EP) .

Q. How can researchers accurately quantify this compound in breast milk or plasma samples?

  • Sample Preparation : Use protein precipitation or solid-phase extraction to isolate metabolites from complex matrices.
  • Chromatographic Separation : Optimize HPLC or UPLC conditions (e.g., C18 columns, gradient elution) to resolve this compound from interferents like parent drugs or co-administered medications.
  • Detection : Employ MS/MS with multiple reaction monitoring (MRM) for high specificity. Calibrate instruments using certified reference standards, ensuring traceability to regulatory guidelines .
  • Validation : Include recovery studies, matrix effect assessments, and stability tests under varying storage conditions .

Advanced Research Questions

Q. How should researchers design experiments to address conflicting data on this compound’s pharmacokinetics across studies?

  • Hypothesis-Driven Approach : Identify variables causing discrepancies (e.g., dosing regimens, demographic differences, analytical methodologies).
  • Controlled Replication : Reproduce prior studies under standardized conditions (e.g., fixed dose, uniform participant demographics) to isolate confounding factors .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to assess heterogeneity and identify trends.
  • Mechanistic Studies : Investigate enzyme polymorphisms (e.g., CYP450 isoforms) or drug-drug interactions that may alter metabolism .

Q. What methodological strategies can distinguish this compound from structurally similar metabolites in chromatographic analyses?

  • High-Resolution Mass Spectrometry (HRMS) : Use exact mass measurements (e.g., Q-TOF systems) to differentiate isomers or co-eluting compounds.
  • Derivatization : Chemically modify metabolites to enhance chromatographic resolution or ionization efficiency.
  • Isotopic Labeling : Synthesize deuterated or carbon-13-labeled this compound as internal standards for precise quantification .
  • Multidimensional Chromatography : Implement LCxLC or ion mobility spectrometry to increase peak capacity .

Q. How can researchers ensure robust data integrity when reporting this compound’s neuropharmacological effects?

  • Blinded Experiments : Assign treatment groups randomly and ensure analysts are blinded to sample identities during data collection .
  • Pre-Registration : Document hypotheses, methods, and statistical plans in public repositories (e.g., Open Science Framework) to reduce bias .
  • Data Transparency : Publish raw datasets, analytical protocols, and instrument parameters in supplementary materials to enable replication .
  • Error Analysis : Calculate measurement uncertainties (e.g., standard error, confidence intervals) and report them alongside results .

Methodological Guidance for Contradictory Findings

Q. What steps should be taken if in vitro and in vivo studies yield conflicting results on this compound’s stability?

  • Re-Evaluate Assay Conditions : Compare in vitro parameters (e.g., pH, temperature, enzyme concentrations) with physiological conditions in vivo.
  • Cross-Validation : Use parallel assays (e.g., microsomal stability tests vs. animal pharmacokinetic studies) to identify methodological limitations .
  • Computational Modeling : Apply physiologically based pharmacokinetic (PBPK) models to reconcile discrepancies between systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.